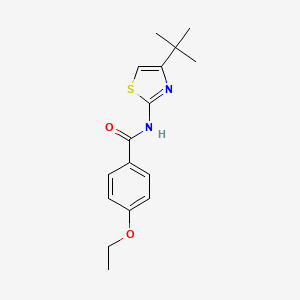
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-ethoxybenzamide, commonly known as MTT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTT is a thiazolyl blue tetrazolium bromide dye that is used to measure cell viability and proliferation in biological assays.
Scientific Research Applications
MTT is commonly used in biological assays to measure cell viability and proliferation. The dye is taken up by living cells and is converted into a blue formazan product by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells present in the sample. This property of MTT makes it a valuable tool for assessing the cytotoxicity of drugs and chemicals on cells.
Mechanism of Action
The mechanism of action of MTT involves the reduction of the tetrazolium salt to a formazan product by mitochondrial dehydrogenases. The formazan product is insoluble and accumulates in living cells, providing a measure of cell viability and proliferation. The reduction of the tetrazolium salt to formazan is dependent on the metabolic activity of the cells and is therefore an indicator of cell health.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on living organisms. The dye is inert and does not interact with biological systems beyond its use as a cell viability assay.
Advantages and Limitations for Lab Experiments
One major advantage of using MTT as a cell viability assay is its simplicity and ease of use. The dye can be added directly to cell cultures and the formazan product can be measured using a spectrophotometer. Additionally, MTT is relatively inexpensive and can be used in high-throughput screening assays.
One limitation of using MTT is that the assay is endpoint-based and does not provide real-time information on cell viability and proliferation. Additionally, the assay is dependent on the metabolic activity of the cells and can be influenced by factors such as pH, temperature, and oxygenation.
Future Directions
MTT has potential applications in various fields beyond its use as a cell viability assay. One area of research is the development of MTT-based biosensors for detecting environmental pollutants and toxins. Another area of research is the use of MTT in tissue engineering to assess the viability of engineered tissues.
In conclusion, MTT is a valuable tool in scientific research for measuring cell viability and proliferation. The dye is relatively simple to synthesize and use, and has potential applications in various fields beyond its current use as a cell viability assay. Further research is needed to explore the full potential of MTT in these areas.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-20-12-8-6-11(7-9-12)14(19)18-15-17-13(10-21-15)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLQXNGSHVJYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



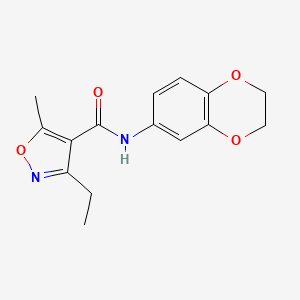
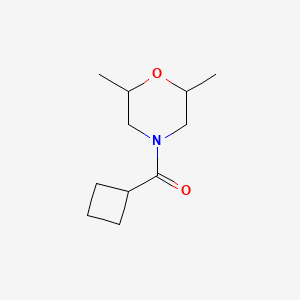
![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)

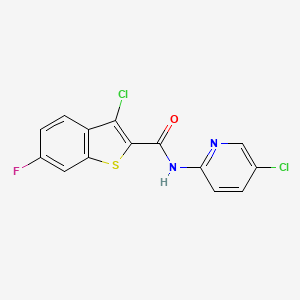
![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
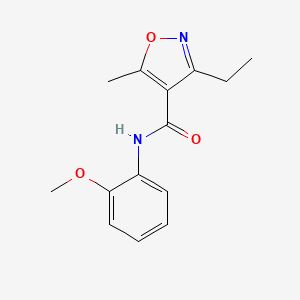
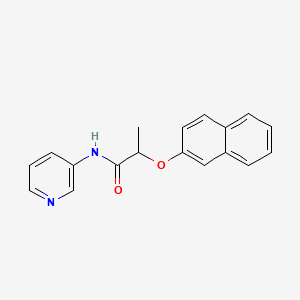

![2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430288.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)
![N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4430324.png)